4,4-Difluorocyclohexanone is a fluorinated organic compound with the molecular formula and a molecular weight of 134.12 g/mol. It is classified under the category of ketones, specifically as a cyclohexanone derivative. The compound features two fluorine atoms attached to the fourth carbon of the cyclohexane ring, which significantly influences its chemical properties and biological activity. Its Chemical Abstracts Service (CAS) number is 22515-18-0, making it easily identifiable in chemical databases .
As 4,4-Difluorocyclohexanone is an intermediate, it does not have a direct mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for potentially bioactive compounds.
4,4-Difluorocyclohexanone is mainly used as a precursor in organic synthesis for the preparation of various fluorinated compounds and other complex organic molecules. PubChem, National Institutes of Health: )
Due to the presence of the two fluorine atoms, 4,4-difluorocyclohexanone can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse molecules with potential applications in various fields, including:
Several synthetic routes have been developed for the preparation of 4,4-difluorocyclohexanone. Key methods include:
4,4-Difluorocyclohexanone finds applications in various fields including:
Interaction studies involving 4,4-difluorocyclohexanone have indicated its potential as a substrate for various enzymes and its ability to interact with biological membranes due to its lipophilic nature. These interactions may influence drug design and efficacy by altering pharmacokinetic profiles and enhancing bioactivity .
Several compounds share structural similarities with 4,4-difluorocyclohexanone. Notable examples include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexanone | 75091-99-5 | 0.75 |
| 2-(4,4-Difluorocyclohexyl)acetic acid | 915030-40-9 | 0.68 |
| 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | 0.64 |
| 4,4-Difluorocyclohexanecarbaldehyde | 265108-36-9 | 0.81 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural configurations. The uniqueness of 4,4-difluorocyclohexanone lies in its specific arrangement of fluorine atoms that significantly alters its reactivity and biological properties compared to other derivatives .
Irritant